4-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one, also known as 1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one, is a synthetic organic compound classified under pyrrolidinones. It features a pyrrolidine ring substituted with a 4-fluoro-2-methylphenyl group, making it of interest in medicinal chemistry and drug development. The compound is recognized for its potential applications in pharmacology, particularly in the development of central nervous system agents.
The compound is categorized as a pyrrolidinone, which is a cyclic amide derived from pyrrolidine. Its structure includes a carbonyl group adjacent to the pyrrolidine nitrogen, characteristic of lactams. The presence of the fluoro-substituted aromatic group contributes to its unique chemical properties and biological activity.
The synthesis of 4-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one can be achieved through several methods:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical in optimizing yield and purity. Continuous flow reactors may also be employed in industrial settings to enhance scalability and consistency in production.
4-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one participates in various chemical reactions typical for pyrrolidinones:
These reactions are influenced by the electronic effects imparted by the fluorine atom and the aromatic system.
The mechanism of action for 4-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one is not fully elucidated but is believed to involve interaction with neurotransmitter systems within the central nervous system. Compounds with similar structures have shown potential as modulators of dopamine and serotonin receptors, which are crucial for mood regulation and cognitive function.
The partition coefficient (logP) indicates moderate lipophilicity, which can influence bioavailability and permeability across biological membranes.
4-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one has potential applications in:
Pyrrolidinone derivatives have emerged as pivotal scaffolds in central nervous system (CNS) drug discovery, particularly for modulating monoamine transport systems. The foundational work in this field centered on compounds like pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one), first synthesized in 1964 and clinically explored for stimulant properties and fatigue reduction [2] [6]. Early pharmacological studies revealed pyrovalerone’s potent inhibition of dopamine (DAT) and norepinephrine transporters (NET), with minimal effects on serotonin transport (SERT)—a selectivity profile distinct from traditional antidepressants like bupropion [2]. This selective DAT/NET inhibition was mechanistically linked to cocaine abuse mitigation, driving interest in structurally optimized analogs. Crucially, enantiomeric resolution of pyrovalerone demonstrated the superior activity of the S-isomer, highlighting stereochemistry as a critical factor in transporter affinity [6].
Table 1: Evolution of Key Pyrrolidinone Monoamine Transport Inhibitors
| Compound | Structural Features | Primary Targets | Transporter Inhibition (IC₅₀ nM) |
|---|---|---|---|
| Pyrovalerone (4a) | 4-Methylphenyl, pentanone chain | DAT, NET | DAT: 6.7; NET: 18.3 [2] |
| 4u (Dichlorophenyl analog) | 3,4-Dichlorophenyl substitution | DAT > NET | DAT: 2.1; NET: 8.9 [2] |
| 4t (Naphthyl analog) | Naphthyl substitution | DAT, NET | DAT: 3.8; NET: 12.4 [2] |
| S-Pyrovalerone | S-enantiomer of 4a | DAT, NET | 3-fold > R-isomer [6] |
Fluorination has become a strategic tool in neuropharmacological agent design, enhancing blood-brain barrier permeability, metabolic stability, and target affinity. The integration of fluorine into arylpyrrolidinones began with simple para-fluorophenyl substitutions, as in 4-(4-fluorophenyl)-2-methylpyrrolidine [1] [3]. Structure-activity relationship (SAR) studies demonstrated that ortho- and meta-fluorine positioning significantly altered conformational flexibility and π-stacking interactions with transporter proteins [4]. For instance, 4-thio-substituted phenethylamines showed that fluorination amplified 5-HT₂ₐ receptor binding (Kᵢ: 1–54 nM), suggesting analogous benefits for fluorinated pyrrolidinones at monoamine transporters [4].
The scaffold diversified further with N-alkylation and ring saturation strategies. Compounds like 4-fluoro-2-(4-methylphenyl)pyrrolidine [3] and 4-methyl-2-pyrrolidin-1-yl-1-(4-methylphenyl)pentan-1-one [9] revealed that:
Table 2: Impact of Fluorine Position on Biological Activity
| Fluorine Position | Compound Class | Affinity/Potency Shift | Proposed Mechanism |
|---|---|---|---|
| Para | Phenethylamines | ↑ 5-HT₂ₐ binding (Kᵢ: 1–54 nM) [4] | Enhanced σ-hole interactions |
| Ortho | Arylpyrrolidinones | ↑ DAT/NET selectivity over SERT [2] | Reduced rotational freedom |
| Meta | Pyrovalerone analogs | ↓ NET inhibition by 2-fold [6] | Altered H-bonding with Asp75 residue |
The target compound—4-(4-fluoro-2-methylphenyl)pyrrolidin-2-one—represents a structural hybrid leveraging three pharmacophoric elements:
Mechanistically, this compound is hypothesized to act as a dual DAT/NET inhibitor with low SERT activity, based on pyrovalerone analog SAR showing that meta-alkyl groups diminish SERT binding [2] [6]. Additionally, the fluorine atom may confer partial NMDA receptor modulation, akin to GluN2B-negative allosteric modulators like BMS-986169, which contains a fluorophenylpiperidine group [5]. This positions the compound uniquely to address dopamine/norepinephrine dysregulation in depression and cognitive disorders, without serotonergic side effects.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: